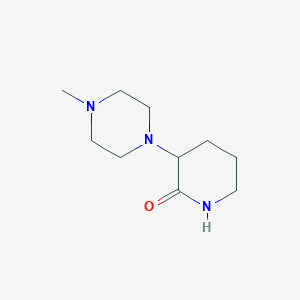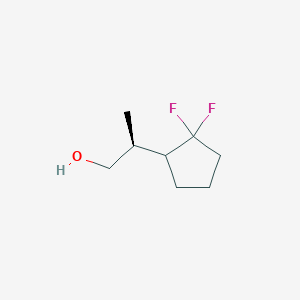
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol: is an organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a hydroxyl group attached to a propan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol typically involves the following steps:
Cyclopentane Derivatization: The starting material, cyclopentane, undergoes fluorination to introduce the two fluorine atoms at the 2,2-positions.
Chiral Center Introduction:
Hydroxyl Group Addition: The final step involves the addition of the hydroxyl group to the propan-1-ol chain, which can be achieved through various methods such as hydroboration-oxidation or Grignard reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and chiral synthesis techniques, utilizing continuous flow reactors and advanced purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme-substrate interactions and inhibition mechanisms, particularly in enzymes that interact with fluorinated substrates.
Medicine:
Drug Development: Due to its unique structural features, this compound is explored as a potential lead compound in the development of new therapeutic agents, especially those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as fluorinated polymers or coatings.
Mécanisme D'action
The mechanism by which (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways and biological processes.
Comparaison Avec Des Composés Similaires
- (2S)-2-(2,2-Difluorocyclopentyl)methanol
- (2S)-2-(2,2-Difluorocyclopentyl)ethanol
- (2S)-2-(2,2-Difluorocyclopentyl)butan-1-ol
Comparison:
- Structural Differences: While similar compounds share the cyclopentyl ring and fluorine atoms, they differ in the length and substitution of the alkyl chain attached to the hydroxyl group.
- Reactivity: The reactivity of these compounds can vary based on the alkyl chain length and the presence of additional functional groups.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity, with (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol being particularly notable for its balance of stability and reactivity.
Propriétés
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPJKCWSMXAPF-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

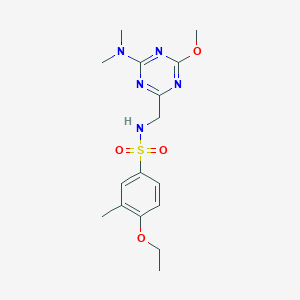
![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/new.no-structure.jpg)
![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)
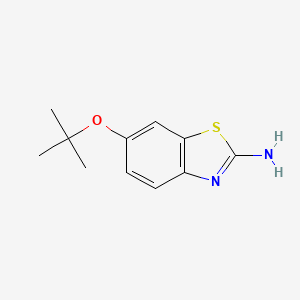

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)
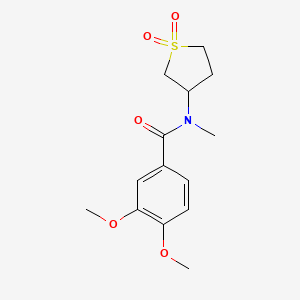

![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)
